molecular formula C22H20N2O3 B2523026 N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide CAS No. 341967-96-2

N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B2523026
CAS No.: 341967-96-2
M. Wt: 360.413
InChI Key: VMFPARGXQUUHHO-UHFFFAOYSA-N
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Description

N'-(Diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide is a hydrazide derivative synthesized via the condensation of 2-(4-methoxyphenoxy)acetohydrazide with benzophenone-derived aldehydes. Hydrazides are pivotal intermediates in medicinal chemistry, serving as precursors for heterocyclic systems with diverse bioactivities . The compound features a diphenylmethylene group (providing lipophilicity) and a 4-methoxyphenoxy moiety (enhancing electronic effects), which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-26-19-12-14-20(15-13-19)27-16-21(25)23-24-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFPARGXQUUHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde to form 4-(4-methoxyphenoxy)benzaldehyde . This intermediate is then reacted with diphenylmethylenehydrazine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

N'-(Diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide has shown promising antimicrobial properties against various pathogens. Research indicates that similar compounds exhibit significant activity against gram-positive and gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli128 µg/mL
Staphylococcus aureus64 µg/mL

A study highlighted that modifications in the hydrazide structure can enhance antimicrobial potency, suggesting that this compound could be developed into a therapeutic agent for bacterial infections .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound reveal its potential as an anticancer agent. The compound demonstrated selective toxicity towards various cancer cell lines, with IC50 values indicating significant efficacy.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

These findings suggest that the compound may induce apoptosis in cancer cells, possibly through mitochondrial pathways or by disrupting cellular signaling mechanisms .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

  • Condensation Reactions : The hydrazide functional group can react with aldehydes or ketones to form more complex structures.
  • Cyclization Reactions : It can act as a precursor for cyclized products, which are valuable in drug discovery.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of derivatives of this compound. The results indicated that specific modifications to the phenyl groups significantly enhanced activity against Staphylococcus aureus, establishing a structure-activity relationship that can guide future drug design efforts .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity. The compound was tested against multiple cancer types, revealing a consistent pattern of activity that supports its potential development as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with cellular proteins and enzymes. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the M phase . Additionally, it induces protein dephosphorylations, affecting various signaling pathways and cellular processes . The compound targets proteins such as protein phosphatase 2A and other enzymes involved in cell division and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Activity

  • Compound 4f (N'-(4-chlorobenzylidene)acetohydrazide): Inhibits TNF-α production by 55.8% in vivo, comparable to SB-203580 (standard p38 MAPK inhibitor) .
  • Compound 4a (N'-morpholinoethoxy-naphthylidene derivative): Suppresses TNF-α by 57.3%, demonstrating oral efficacy at 100 μmol/kg .
  • Diphenylmethylene vs. Chlorobenzylidene : The bulkier diphenylmethylene group in the target compound may enhance receptor binding but reduce solubility compared to chlorobenzylidene derivatives.

Enzyme Inhibition

  • α-Glucosidase Inhibitors: Ethyl-thio benzimidazolyl derivatives (e.g., compound 230) show IC₅₀ values of 7.34 ± 0.3 μM, outperforming acarbose (IC₅₀ = 378.2 μM) . The methoxyphenoxy group in the target compound may offer distinct hydrogen-bonding interactions for enzyme targeting.

Anticancer Activity

  • Triazole-thioacetohydrazides: Exhibit selective cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cell lines, with IC₅₀ values <10 μM . The diphenylmethylene group in the target compound could modulate apoptosis pathways differently due to increased lipophilicity.

Antidepressant Activity

  • Triazolylthio-Schiff bases: Bromo-substituted derivatives (e.g., compound 4l) show significant activity in tail suspension tests, linked to serotonin reuptake modulation . The methoxyphenoxy group may influence blood-brain barrier permeability.

Data Table: Key Comparative Parameters

Compound Name/Structure Biological Activity Key Metric Reference
N'-(Diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide Hypothetical: Anti-inflammatory, enzyme inhibition Pending experimental data
(E)-N'-(4-Chlorobenzylidene)acetohydrazide (4f) TNF-α inhibition 55.8% suppression in vivo
2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole (25) α-Glucosidase inhibition IC₅₀ = 3.23 ± 0.8 μM
N′-(Anthracen-9-ylmethylene)-benzimidazolyl acetohydrazide (230) α-Glucosidase inhibition IC₅₀ = 7.34 ± 0.3 μM
N′-(4-Dimethylaminobenzylidene)-triazolylthioacetohydrazide Cancer cell migration inhibition >50% inhibition at 10 μM

Biological Activity

N'-(Diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 2-(4-methoxyphenoxy)acetate with hydrazine hydrate under reflux conditions. The process typically involves:

  • Reagents :
    • Ethyl 2-(4-methoxyphenoxy)acetate
    • Hydrazine hydrate (85%)
    • Ethanol as the solvent
  • Procedure :
    • Combine the reagents in a round-bottom flask.
    • Heat under reflux at approximately 338 K for 5 hours.
    • Remove the solvent and recrystallize the product from ethanol to obtain pure crystals suitable for analysis .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound possesses significant antibacterial and antifungal activities. It inhibits the growth of several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations suggest that this hydrazide derivative can induce apoptosis in cancer cells. Mechanistic studies indicate that it may inhibit key signaling pathways involved in cell proliferation and survival .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It potentially modulates receptor activity related to inflammation and tumor progression, thereby exerting anti-inflammatory and anticancer effects .

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potent antibacterial properties compared to standard antibiotics.
  • Anticancer Research :
    • In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
  • Inflammation Studies :
    • A study investigating the anti-inflammatory effects showed that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansSignificant growth inhibition
AnticancerHuman breast cancer cellsIC50 = 20 µM
Anti-inflammatoryMacrophagesReduced TNF-alpha and IL-6 levels

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